2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines elements of chromene and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps. One common approach starts with the preparation of the chromene and pyrrole intermediates, which are then coupled under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines[7][7].
Scientific Research Applications
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include:
3,4-Dimethoxyphenethylamine: A compound with similar structural elements and potential biological activities.
Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Another compound with related chemical properties and applications.
Uniqueness
What sets 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of chromene and pyrrole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H27NO5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO5/c1-17-5-9-20(10-6-17)26-25-27(31)21-15-18(2)7-11-22(21)35-28(25)29(32)30(26)14-13-19-8-12-23(33-3)24(16-19)34-4/h5-12,15-16,26H,13-14H2,1-4H3 |
InChI Key |
JBZHSSLFMBRQES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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